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Compound of Interest

Compound Name: Quinomycin C

Cat. No.: B1675163 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Quinomycin C, a member of the quinoxaline

family of antibiotics, renowned for its potent antitumor and antimicrobial activities. Its primary

mechanism of action involves the bis-intercalation of its two quinoxaline chromophores into the

DNA double helix, leading to significant structural distortion and the inhibition of critical cellular

processes. While structurally very similar to the more extensively studied Echinomycin

(Quinomycin A), Quinomycin C shares the same fundamental DNA binding mechanism and

biological activities. This document synthesizes structural data, quantitative binding affinities,

detailed experimental methodologies, and its impact on cellular signaling pathways,

establishing a comprehensive resource for professionals in drug discovery and molecular

biology.

Mechanism of DNA Bis-Intercalation
Quinomycin C binds to double-stranded DNA through a process known as bis-intercalation, a

sophisticated interaction that confers high affinity and sequence specificity. The molecule's

structure is perfectly suited for this function, featuring two planar quinoxaline rings connected

by a cyclic octadepsipeptide backbone.

The core mechanism involves:

Dual Intercalation: The two quinoxaline chromophores insert themselves between DNA base

pairs, specifically sandwiching two base pairs between them. This creates a "clamp" on the
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DNA.

Sequence Specificity: Quinomycin C exhibits a strong preference for binding at 5'-CpG-3'

sequences. This specificity is primarily driven by the peptide backbone.

Minor Groove Binding: While the quinoxaline rings intercalate, the cyclic peptide backbone

settles into the minor groove of the DNA helix.

Hydrogen Bonding: The sequence recognition is stabilized by a pair of hydrogen bonds

between the amide protons of the L-alanine residues on the peptide backbone and the N3

position of the guanine bases within the CpG step. Additional contacts involve the 2-amino

group of guanine.

DNA Distortion: This binding event forces a significant conformational change in the DNA

structure. The helix unwinds and its contour length increases. In some contexts, the binding

can induce the formation of Hoogsteen base pairs in the sequences flanking the intercalation

site.

This tight and specific binding physically blocks the progression of DNA and RNA polymerases,

thereby inhibiting replication and transcription.
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Caption: Mechanism of Quinomycin C bis-intercalation at a CpG site.

Quantitative Data on DNA Binding
The interaction between quinoxaline antibiotics and DNA has been quantified using various

biophysical techniques. The data, primarily derived from studies on the closely related

Echinomycin (Quinomycin A), reveals a high-affinity, entropically driven binding process.

Table 1: Thermodynamic Parameters for Echinomycin-DNA Binding

This table summarizes the thermodynamic profile for the association of Echinomycin with DNA

at 20°C. The positive enthalpy (ΔH) and large positive entropy (ΔS) indicate that the binding is

not driven by favorable enthalpic changes like hydrogen bond formation alone, but rather by a
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significant hydrophobic effect, likely from the desolvation of the nonpolar surfaces of both the

drug and the DNA minor groove upon complex formation.

Parameter Value Significance

ΔG° (Gibbs Free Energy) -7.6 kcal mol⁻¹
Spontaneous and favorable

binding

ΔH (Enthalpy Change) +3.8 kcal mol⁻¹
Endothermic; binding is

opposed by enthalpy

ΔS (Entropy Change) +38.9 cal mol⁻¹ K⁻¹
Highly positive; indicates

binding is entropically driven

Source: Data derived from differential scanning calorimetry and UV thermal denaturation

studies.

Table 2: Binding Affinity Constants for Echinomycin-DNA Interaction

Surface Plasmon Resonance (SPR) and Fluorescence Polarisation (FP) have been used to

determine the binding affinities. The dissociation constant (Kd) is a measure of affinity, where a

lower value indicates tighter binding. Notably, the affinity of Echinomycin is significantly

enhanced when binding to DNA duplexes containing a T:T mismatch flanked by CpG sites.

DNA Target Method
Dissociation
Constant (Kd)

Reference

Duplex with A:T pair

between CpG sites
SPR ~100 - 200 nM [1]

Duplex with T:T

mismatch between

CpG sites

FP 21 ± 2 nM [2]

Duplex with A:T

Watson-Crick pair
FP 120 ± 11 nM [2]

Duplex with G:C

Watson-Crick pair
FP 210 ± 19 nM [2]
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Table 3: Cytotoxicity (IC₅₀) of Quinomycin A

The potent DNA binding of quinomycins translates to significant cytotoxicity against various

cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of a drug's

potency.

Cell Line / Condition
IC₅₀ / Effective
Concentration

Biological Context

Pancreatic Cancer Cells ~5 nmol/L Induces cell cycle arrest[3]

Human ADPKD Cyst Epithelial

Cells
0.3 - 10 nmol/L

Decreased cell proliferation

and cyst growth[3][4]

Acute Myeloid Leukemia
Not specified (effective in

mouse model)

Reduces leukemia without

adverse effects on normal

cells[3]

Experimental Protocols
Studying the interaction of Quinomycin C with DNA requires a suite of biophysical and

molecular biology techniques. Below are detailed protocols for key experiments.

This method is used to identify the precise DNA sequence where a ligand binds by protecting it

from enzymatic cleavage.

Methodology:

Probe Preparation: A DNA fragment of interest (200-400 bp) is labeled at one end of one

strand with a radioactive (³²P) or fluorescent tag.

Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of

Quinomycin C in a suitable binding buffer. A control reaction with no ligand is run in parallel.

Enzymatic Digestion: A low concentration of DNase I is added to each reaction. The enzyme

is allowed to randomly cleave the DNA backbone, but it cannot cut where the Quinomycin C
molecule is bound. The reaction is stopped after a short period to ensure only partial

digestion.
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Denaturation and Electrophoresis: The DNA fragments are denatured to single strands and

separated by size on a high-resolution denaturing polyacrylamide gel.

Visualization: The gel is visualized by autoradiography or fluorescence imaging. The lane

corresponding to the DNA-Quinomycin C complex will show a "footprint," a gap in the

ladder of DNA fragments, indicating the region protected from DNase I cleavage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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